molecular formula C11H16N4 B12723014 1,2-Ethanediamine, N,N-dimethyl-N'-(1H-indazol-3-yl)- CAS No. 82819-16-7

1,2-Ethanediamine, N,N-dimethyl-N'-(1H-indazol-3-yl)-

Cat. No.: B12723014
CAS No.: 82819-16-7
M. Wt: 204.27 g/mol
InChI Key: WGACVTNJAJTWFD-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N-dimethyl-N’-(1H-indazol-3-yl)- is a chemical compound that features a unique structure combining an ethylenediamine backbone with an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-(1H-indazol-3-yl)- typically involves the reaction of 1H-indazole with N,N-dimethylethylenediamine under specific conditions. The process may include:

    Starting Materials: 1H-indazole and N,N-dimethylethylenediamine.

    Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent, such as ethanol or dichloromethane, and may require a catalyst to facilitate the reaction.

    Temperature and Time: The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and scalability.

    Purification Techniques: Employing advanced purification techniques, such as chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N-dimethyl-N’-(1H-indazol-3-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1,2-Ethanediamine, N,N-dimethyl-N’-(1H-indazol-3-yl)- has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.

    Materials Science: It is used in the synthesis of novel materials with unique properties, such as conductive polymers and coordination complexes.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Catalysis: It serves as a ligand in the preparation of metal complexes that function as catalysts in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-(1H-indazol-3-yl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects in the case of medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylethylenediamine: A related compound with similar structural features but lacking the indazole moiety.

    1H-Indazole: The indazole component of the compound, which is studied for its own biological activities.

    Ethylenediamine Derivatives: Other derivatives of ethylenediamine with different substituents.

Uniqueness

1,2-Ethanediamine, N,N-dimethyl-N’-(1H-indazol-3-yl)- is unique due to the combination of the ethylenediamine backbone with the indazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

82819-16-7

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

N-(1H-indazol-3-yl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C11H16N4/c1-15(2)8-7-12-11-9-5-3-4-6-10(9)13-14-11/h3-6H,7-8H2,1-2H3,(H2,12,13,14)

InChI Key

WGACVTNJAJTWFD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=NNC2=CC=CC=C21

Origin of Product

United States

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